molecular formula C9H7BrCl2 B1334065 2-Bromo-3-(3,4-dichlorophenyl)-1-propene CAS No. 842140-32-3

2-Bromo-3-(3,4-dichlorophenyl)-1-propene

Cat. No. B1334065
M. Wt: 265.96 g/mol
InChI Key: BLXOGYOWQYDEHQ-UHFFFAOYSA-N
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Description

The compound "2-Bromo-3-(3,4-dichlorophenyl)-1-propene" is a halogenated alkene with potential applications in organic synthesis and material science. The presence of bromine and chlorine atoms on the propene backbone suggests that it could be a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of halogenated alkenes like "2-Bromo-3-(3,4-dichlorophenyl)-1-propene" can be achieved through halogenation reactions. For instance, a related compound, 1-(2-Chlorophenyl)-2-(4-fluorophenyl)-3-bromopropene, was prepared by reacting the corresponding propene with HBr/H2O2, indicating that a similar approach could be used for synthesizing the compound . Additionally, the use of Br/Cl to promote regioselective gold-catalyzed rearrangement of propargylic carboxylates could be a method to introduce bromine and chlorine atoms into the propene structure .

Molecular Structure Analysis

The molecular structure and conformation of a similar compound, 2-bromo-3-chloro-1-propene, have been studied using gas-phase electron diffraction, revealing a mixture of two conformers with halogen atoms in anti or gauche positions . This suggests that "2-Bromo-3-(3,4-dichlorophenyl)-1-propene" may also exhibit conformational isomerism due to the presence of halogen atoms, which can influence its reactivity and physical properties.

Chemical Reactions Analysis

Halogenated alkenes like "2-Bromo-3-(3,4-dichlorophenyl)-1-propene" can participate in various chemical reactions. The related 1-bromo/chloro-2-carboxy-1,3-dienes, synthesized through a gold-catalyzed process, were shown to undergo Diels-Alder and cross-coupling reactions . This indicates that the compound could also be a suitable candidate for such transformations, potentially leading to the synthesis of complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated alkenes are influenced by their molecular structure. For example, the gas-phase electron diffraction study of 2-bromo-3-chloro-1-propene provided detailed geometric parameters, such as bond lengths and angles, which are crucial for understanding the compound's reactivity . The presence of bromine and chlorine atoms is likely to increase the density and boiling point compared to non-halogenated alkenes. Additionally, the electron-withdrawing nature of the halogens could affect the compound's polarity and solubility in various solvents.

Scientific Research Applications

Regiochemistry in Nucleophilic Attack

2-Bromo-3-(3,4-dichlorophenyl)-1-propene and its derivatives are vital in understanding the regiochemistry of nucleophilic attacks on halo pi-allyl complexes. In a study, 2,3-dibromo-1-propene was ionized under Pd catalysis to generate a 2-bromo Pd-pi-allyl complex, which alkylated with malonate nucleophile at the terminal position. This research provides essential insights into the reaction pathways and regioselectivity during nucleophilic attacks on such compounds (Organ et al., 2003).

Catalyst-Transfer Polycondensation

The compound has been utilized in the study of catalyst-transfer polycondensation mechanisms, specifically in the Ni-catalyzed chain-growth polymerization leading to well-defined poly(3-hexylthiophene). This research is crucial for understanding the controlled synthesis of conjugated polymers, which are fundamental components in electronic devices like solar cells and transistors (Miyakoshi et al., 2005).

Preparation and Reactivity in Synthetic Chemistry

The preparation and reactivity of 2-bromo-3-(tri-n-butylstannyl)-1-propene were characterized, focusing on its reactions with aldehydes and a survey of radical reactions for C-alkylation. This compound's versatility in forming various products under different reaction conditions is valuable for synthetic chemists (Williams et al., 2016).

Optoelectronic and Charge Transport Properties

2-Bromo-3-(3,4-dichlorophenyl)-1-propene derivatives have been studied for their linear, second, and third-order nonlinear optical properties, with a focus on their potential in semiconductor devices. The research offers insights into the compound's optoelectronic and charge transport properties, indicating its suitability in various semiconductor applications (Shkir et al., 2019).

properties

IUPAC Name

4-(2-bromoprop-2-enyl)-1,2-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXOGYOWQYDEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373628
Record name 2-Bromo-3-(3,4-dichlorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(3,4-dichlorophenyl)-1-propene

CAS RN

842140-32-3
Record name 2-Bromo-3-(3,4-dichlorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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